2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Overview
Description
The compound “2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride” is a complex organic molecule. It likely contains a quinoline backbone, which is a common structure in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For instance, ketamine, a compound with a similar structure, is synthesized in five steps using a hydroxy ketone intermediate .Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride demonstrate significant antimicrobial properties. A study by Desai et al. (2011) synthesized several quinazoline derivatives, including compounds related to 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. These compounds were tested for their antibacterial and antifungal activities against various bacterial and fungal strains, showing excellent to very good activity (Desai et al., 2011).
Synthesis and Reactions
The synthesis and reactions of similar compounds to 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride have been explored for their potential in creating new molecules. Campbell et al. (1996) investigated the reactions of 2-(2-Lithiophenyl)ethyl chloride with imines and isocyanates, leading to the synthesis of various isoquinolines and isoquinolinones (Campbell et al., 1996).
Fluorescence Derivatization in Chromatography
In the field of analytical chemistry, related compounds have been used as fluorescence derivatization agents in high-performance liquid chromatography (HPLC). Yoshida et al. (1992) found that 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound with structural similarities, was highly sensitive for derivatizing alcohols in HPLC, enabling their efficient detection and analysis (Yoshida et al., 1992).
Quantum Chemical Studies
In the field of computational chemistry, studies have been conducted on compounds structurally similar to 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride. Fatma et al. (2017) synthesized and characterized a novel compound and conducted quantum chemical studies including molecular geometry, hyperpolarizability, and electronic structure analysis (Fatma et al., 2017).
Antihistamine Agents
Alagarsamy et al. (2014) synthesized novel quinazolinone derivatives and tested them as antihistamine agents. These compounds, similar to 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride, demonstrated significant H1-antihistaminic activity in vivo, indicating potential therapeutic applications (Alagarsamy et al., 2014).
properties
IUPAC Name |
2-(2-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-2-11-7-8-16-13(9-11)14(18(20)22)10-17(21-16)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWCDILYHDBWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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